(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a methoxy group, and a sulfonic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the benzyloxycarbonyl (Cbz) protecting group to the amino group. This can be achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as triethylamine . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide . The sulfonic acid group is often introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site during synthesis . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
- 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid is unique due to the presence of both a methoxy group and a sulfonic acid group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H17NO7S |
---|---|
Molekulargewicht |
331.34 g/mol |
IUPAC-Name |
(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO7S/c1-20-12(15)11(7-8-22(17,18)19)14-13(16)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)(H,17,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
MNEOKZVPRHUURV-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)[C@H](CCS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)C(CCS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.